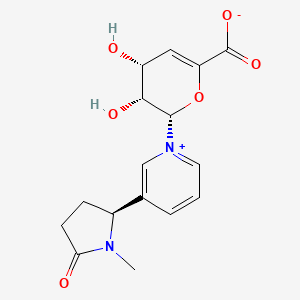

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is a biomedicine employed for investigating the impact of nicotine metabolism on human health. This compound is particularly valuable for understanding the pharmacokinetics and elimination of nicotine, shedding light on its potential involvement in various ailments such as tobacco-related disorders and drug addiction.

Mecanismo De Acción

Target of Action

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is a remarkable biomedicine employed for investigating nicotine metabolism’s impact on human health . It serves as a valuable tool to unravel the intricate intricacies of nicotine pharmacokinetics and elimination .

Mode of Action

It is known to be involved in the metabolism of nicotine, a major component of tobacco .

Biochemical Pathways

The compound is involved in the nicotine metabolism pathway. It is a metabolite of nicotine, which is a potent parasympathomimetic alkaloid found in the nightshade family of plants and a stimulant drug. It is believed to play a role in shedding light on its potential involvement in multifarious ailments like tobacco-related disorders and drug addiction .

Pharmacokinetics

It is known that cotinine, the parent compound, has a longer half-life than nicotine and can be detected in urine, blood, and saliva for a longer period after exposure to tobacco smoke .

Result of Action

It is known to be a valuable tool for investigating the impact of nicotine metabolism on human health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and oxidation reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Aplicaciones Científicas De Investigación

Pharmacokinetics Studies

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is crucial for understanding the pharmacokinetics of nicotine. Studies have shown that the glucuronidation process significantly affects the elimination half-life of cotinine in smokers' urine, providing insights into how different individuals metabolize nicotine based on genetic variations in glucuronidation enzymes such as UGT2B10 and UGT2B17 .

Toxicological Assessments

The compound is also relevant in toxicology, where it serves as a marker for exposure to tobacco smoke. Its presence in biological fluids can indicate nicotine intake and help assess the risks associated with smoking and secondhand smoke exposure. Research has demonstrated that cotinine and its glucuronides can be detected in urine samples, aiding in environmental tobacco smoke studies .

Clinical Applications

In clinical settings, measuring cotinine levels helps evaluate smoking cessation efforts. The quantification of this compound may assist healthcare providers in monitoring patients' compliance with smoking cessation programs .

Analytical Methods for Detection

The detection and quantification of this compound typically involve advanced analytical techniques:

These methods provide high sensitivity and specificity for detecting low concentrations of cotinine metabolites.

Case Study 1: Genetic Variability in Nicotine Metabolism

A study investigated the impact of genetic polymorphisms on the glucuronidation of cotinine. The findings indicated that individuals with certain genetic variants exhibited significantly altered levels of this compound compared to those without these variants. This variability has implications for personalized smoking cessation strategies .

Case Study 2: Environmental Tobacco Smoke Exposure

Research assessing cotinine levels among non-smokers exposed to environmental tobacco smoke found elevated levels of this compound in urine samples. This study highlighted the importance of this metabolite as a biomarker for secondhand smoke exposure and its potential health impacts .

Comparación Con Compuestos Similares

Similar Compounds

Cotinine: A primary metabolite of nicotine, often used as a biomarker for nicotine exposure.

Nicotine N-oxide: Another metabolite of nicotine, involved in its detoxification and elimination.

Trans-3’-hydroxycotinine: A secondary metabolite of nicotine, used in studies on nicotine metabolism and its effects

Uniqueness

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is unique due to its specific structure and role in nicotine metabolism. Unlike other metabolites, it provides a distinct perspective on the pharmacokinetics and elimination of nicotine, making it a valuable tool for research in various fields .

Actividad Biológica

Cotinine N-(4-Deoxy-4,5-didehydro)-beta-D-glucuronide is a significant metabolite of nicotine, which has garnered attention due to its biological activities and implications in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and potential effects on human health.

- Molecular Formula : C16H20N2O5

- Molecular Weight : 320.34 g/mol

- SMILES Notation : O[C@@H]1C@@HC=C(C([O-])=O)O[C@H]1[N+]2=CC([C@@H]3CCCN3C)=CC=C2

2. Metabolism and Pharmacokinetics

Cotinine is primarily metabolized in the liver through various enzymatic pathways, predominantly involving UDP-glucuronosyltransferases (UGTs). This compound is formed via glucuronidation, which enhances its solubility for excretion. The metabolic pathway can be summarized as follows:

- Nicotine → Cotinine → this compound

The formation of cotinine occurs through the action of cytochrome P450 enzymes, particularly CYP2A6. Studies indicate that over 70% of nicotine is converted to cotinine, which has a longer half-life compared to nicotine (6–22 hours) .

3.1 Neuropharmacological Effects

Cotinine has been shown to affect neurotransmitter systems, particularly in the brain. It can evoke dopamine release and influence nicotinic acetylcholine receptors (nAChRs), leading to both agonistic and antagonistic effects depending on the concentration and context of exposure . This duality suggests potential therapeutic applications in neurodegenerative diseases and addiction.

3.2 Impact on Nicotine Dependence

Research indicates that cotinine and its metabolites may play a role in nicotine dependence. For instance, behavioral studies have demonstrated that cotinine can maintain self-administration behaviors in animal models, indicating its reinforcing properties . This suggests that understanding the biological activity of this compound could provide insights into smoking cessation strategies.

4.1 Age-Related Differences in Metabolism

A study examining age-related differences found that adolescent rats metabolize nicotine differently than adults, with implications for cotinine levels in plasma . The findings suggest that pharmacokinetic profiles change with age, which could affect the efficacy of nicotine replacement therapies.

4.2 Glucuronidation Variability

Variability in UGT activity significantly influences cotinine levels among different populations. For example, genetic polymorphisms affecting UGT2B10 activity have been linked to variations in serum cotinine concentrations among smokers . Understanding these differences is crucial for personalized medicine approaches in smoking cessation.

Table 1: Summary of Key Metabolites and Their Biological Activities

Propiedades

IUPAC Name |

(2S,3R,4R)-3,4-dihydroxy-2-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6/c1-17-10(4-5-13(17)20)9-3-2-6-18(8-9)15-14(21)11(19)7-12(24-15)16(22)23/h2-3,6-8,10-11,14-15,19,21H,4-5H2,1H3/t10-,11+,14+,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCAURCQPPWRAO-DRABBMOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C=C(O3)C(=O)[O-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[C@@H]3[C@@H]([C@@H](C=C(O3)C(=O)[O-])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.